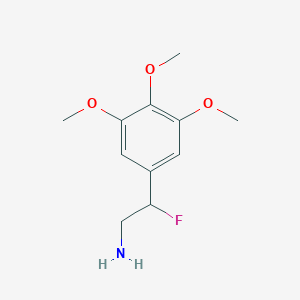

2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

Übersicht

Beschreibung

“2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine” is a chemical compound with the molecular formula C11H16FNO3 . It has a molecular weight of 229.25 .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine” consists of a fluoro group attached to an ethan-1-amine group, which is further attached to a phenyl ring with three methoxy groups .

Wissenschaftliche Forschungsanwendungen

Chiral Derivatization Agents

One application of fluoro-phenyl-ethanamine derivatives is as chiral derivatizing agents. For instance, the synthesis and enantiomeric separation of 2-Fluoro-2-phenyl-1-aminoethane from styrene have been described, with its application in distinguishing amides prepared from different chiral acids via fluorine NMR, showcasing its utility in stereochemical analysis (Hamman, 1989).

Synthesis of β-Fluoro-arylamines

The asymmetric synthesis of primary and secondary β-Fluoro-arylamines using reductive aminases from fungi is another notable application. This process yields β-fluoro primary or secondary amines with high conversion and enantiomeric excess, demonstrating the relevance of fluoro-phenyl-ethanamine derivatives in the development of chiral amines for pharmaceutical chemistry (González-Martínez et al., 2020).

Fluorination Techniques

Fluorinated Michael acceptors' reactions with nucleophiles, including amines, are significant for the synthesis of β-substituted α-fluoro ketones. This research area demonstrates the fluoro-phenyl-ethanamine derivatives' importance in organic synthesis, particularly in introducing fluorine atoms into organic molecules to alter their reactivity and physical properties (Ramb et al., 2016).

Catalytic and Template Properties

Investigations into the catalytic and template properties of fluorinated alcohols for olefin epoxidation by H2O2 indicate the broader utility of fluorine-containing compounds in facilitating chemical reactions under mild conditions. These studies highlight the ability of fluorine atoms to influence reaction mechanisms and outcomes significantly (de Visser et al., 2003).

Labeling and Detection Techniques

Amine-reactive activated esters of meso-CarboxyBODIPY are used for the fluorogenic detection and labeling of amines, amino acids, and proteins. The substantial change in emission spectra and intensity upon conjugation makes such derivatives valuable tools in biochemical and analytical applications (Jeon et al., 2020).

Eigenschaften

IUPAC Name |

2-fluoro-2-(3,4,5-trimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO3/c1-14-9-4-7(8(12)6-13)5-10(15-2)11(9)16-3/h4-5,8H,6,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJFRQWHMSRSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-Azido-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B1484989.png)

![2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484995.png)

![1-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484996.png)

![1-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484998.png)

![2-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484999.png)

![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1485000.png)

![1-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485001.png)

![methyl({3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485007.png)

![{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1485008.png)

![(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485009.png)

![3-[(Oxolan-3-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1485012.png)